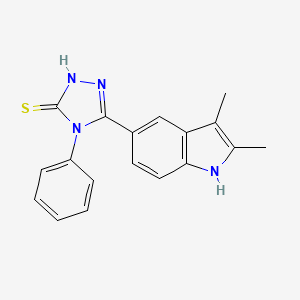
N-(4-bromophenyl)-2-ethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-ethylbutanamide is a chemical compound that belongs to the family of amides. It is also known as 4-bromo-2-ethyl-N-(propan-2-yl)benzamide. This compound has gained significant attention in recent years due to its potential application in scientific research.
Mecanismo De Acción
The exact mechanism of action of N-(4-bromophenyl)-2-ethylbutanamide is not well understood. However, it has been reported to exhibit anti-inflammatory and analgesic properties. It is believed that the compound acts by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins, a type of inflammatory mediator.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-ethylbutanamide has been reported to exhibit several biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which are responsible for inflammation and pain. It has also been reported to have antioxidant properties and to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-bromophenyl)-2-ethylbutanamide is its potential application in the development of drugs for the treatment of various diseases. It has been found to exhibit several beneficial properties, including anti-inflammatory, analgesic, and antioxidant properties. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(4-bromophenyl)-2-ethylbutanamide. One of the areas of research could be the development of more efficient synthesis methods for the compound. Another area of research could be the investigation of the compound's potential application in the treatment of other diseases, such as diabetes and cardiovascular diseases. Additionally, further research could be conducted to elucidate the exact mechanism of action of the compound and to identify any potential side effects.
Conclusion:
In conclusion, N-(4-bromophenyl)-2-ethylbutanamide is a chemical compound with potential application in scientific research. It has been found to exhibit several beneficial properties, including anti-inflammatory, analgesic, and antioxidant properties. The compound has been synthesized using a well-established method and has been used by several researchers in the development of drugs for the treatment of various diseases. Further research is needed to fully understand the potential of this compound and to identify any potential limitations and side effects.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-2-ethylbutanamide involves the reaction of 4-bromoacetophenone with isobutyryl chloride in the presence of anhydrous aluminum chloride. The resulting product is then treated with ethylmagnesium bromide to obtain the final product. This method of synthesis has been reported in the literature and has been successfully used by several researchers.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-2-ethylbutanamide has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been found to have potential application in the development of drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-3-9(4-2)12(15)14-11-7-5-10(13)6-8-11/h5-9H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKNAIUOAFMFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-hydroxy-7-methoxy-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5821941.png)
![N-[4-(4-propionyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5821949.png)
![4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5821957.png)

![N-{2-[(2-oxo-2-phenylethyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5821978.png)
![ethyl 4-[(2,3-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5821990.png)

![N-(4-chlorophenyl)-2-[(4-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5822003.png)
![3-(2-furyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5822008.png)
![3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5822013.png)
![2-cyclohexyl-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5822042.png)
![2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzamide](/img/structure/B5822054.png)

